Anhydro Abiraterone is a derivative of Abiraterone, a potent selective inhibitor of androgen biosynthesis, primarily used in the treatment of prostate cancer. It functions by inhibiting the enzyme cytochrome P450 17A1, which is crucial for the production of androgens such as testosterone. Anhydro Abiraterone is structurally modified to enhance its pharmacological properties and bioavailability.
Abiraterone was first synthesized in 2006 and has since been extensively studied for its efficacy in treating castration-resistant prostate cancer. Anhydro Abiraterone is derived from Abiraterone through various synthetic modifications aimed at improving its therapeutic profile.
Anhydro Abiraterone belongs to the class of steroidal antiandrogens. It is classified under the chemical category of androgens and antiandrogens, specifically functioning as a selective inhibitor of steroidogenesis.
The synthesis of Anhydro Abiraterone typically involves several key steps, employing advanced organic chemistry techniques.
Anhydro Abiraterone retains the core steroid structure similar to that of Abiraterone but features specific modifications that enhance its pharmacological activity. The molecular formula is , with a molecular weight of approximately 367.52 g/mol.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of Anhydro Abiraterone .
Anhydro Abiraterone can participate in various chemical reactions:
Anhydro Abiraterone exerts its effects primarily through the inhibition of cytochrome P450 17A1, leading to decreased androgen synthesis. This mechanism results in:
Anhydro Abiraterone's primary application lies in oncology, particularly for:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2